Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, has been a topic of interest in recent years . Various methods have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Novel β3 Agonists
- A series of novel (4-piperidin-1-yl)-phenyl sulfonamides showed potent full agonism at the β3-adrenergic receptor, with low affinity for β1- and β2-ARs. Such compounds have potential applications in treating conditions related to these receptors (Hu et al., 2001).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some of these compounds showed strong anticancer properties relative to the reference drug doxorubicin (Rehman et al., 2018).
Thrombin Inhibitors
- Sulfonamide inhibitors binding to human thrombin were studied using Monte Carlo simulations. Insights into the active site interactions and variations in binding affinities were gained, indicating potential applications in designing thrombin inhibitors (Jones-Hertzog & Jorgensen, 1997).
Antimicrobial Agents
- Novel heterocyclic sulfonamides showed in-vitro anti-breast cancer cell line and antimicrobial properties. Certain compounds were more active than the reference drug methotrexate against specific pathogens (Debbabi et al., 2016).
Infrared and UV-Vis Spectroscopy
- Structural and spectral studies of various triazenes with a sulfonamide moiety were conducted, which are crucial in understanding the chemical properties and potential applications of these compounds (Dabbagh et al., 2008).
Molecular Modeling Studies
- Schiff base derived from sulfamerazine showed potent antibacterial and antifungal activity. Molecular modeling studies provided insights into hydrogen bindings and hydrophobic interactions, useful for drug design (Othman et al., 2019).
Future Directions
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, the development of fast and cost-effective methods for the synthesis of substituted thiophenes is an important task of modern organic chemistry .
Properties
IUPAC Name |
methyl 4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-18-12(15)14-6-4-10(5-7-14)9-13-20(16,17)11-3-2-8-19-11/h2-3,8,10,13H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZNWZGWVEGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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